Propicillin potassium Propicillin potassium Propicillin Potassium is the potassium salt form of propicillin, a semisynthetic acid-stable penicillin with antibacterial activity. Propicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Propicillin potassium is an organic potassium salt. It contains a propicillin(1-).
Brand Name: Vulcanchem
CAS No.: 1245-44-9
VCID: VC20954281
InChI: InChI=1S/C18H22N2O5S.K/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);/q;+1/p-1/t11?,12-,13+,16-;/m1./s1
SMILES: CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+]
Molecular Formula: C18H21KN2O5S
Molecular Weight: 416.5 g/mol

Propicillin potassium

CAS No.: 1245-44-9

Cat. No.: VC20954281

Molecular Formula: C18H21KN2O5S

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Propicillin potassium - 1245-44-9

Specification

Description Propicillin Potassium is the potassium salt form of propicillin, a semisynthetic acid-stable penicillin with antibacterial activity. Propicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Propicillin potassium is an organic potassium salt. It contains a propicillin(1-).
CAS No. 1245-44-9
Molecular Formula C18H21KN2O5S
Molecular Weight 416.5 g/mol
IUPAC Name potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C18H22N2O5S.K/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);/q;+1/p-1/t11?,12-,13+,16-;/m1./s1
Standard InChI Key ULBKMFLWMIGVOJ-CFXUUZMDSA-M
Isomeric SMILES CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+]
SMILES CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+]
Canonical SMILES CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+]

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